molecular formula C9H15Li B14612495 Lithium, 1-nonynyl- CAS No. 60765-09-5

Lithium, 1-nonynyl-

Cat. No.: B14612495
CAS No.: 60765-09-5
M. Wt: 130.2 g/mol
InChI Key: WKHPDCRUAUCZRD-UHFFFAOYSA-N
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Description

Lithium, 1-nonynyl- is an organolithium compound that features a lithium atom bonded to a 1-nonynyl group. Organolithium compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-carbon bonds. The 1-nonynyl group is a hydrocarbon chain with a triple bond between the first and second carbon atoms, making it an alkyne.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium, 1-nonynyl- can be synthesized through the reaction of 1-nonyne with a lithium reagent, such as n-butyllithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity and ensure a high yield of the desired product.

Industrial Production Methods

Industrial production of lithium, 1-nonynyl- follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to maintain the purity and reactivity of the lithium compound. Industrial setups often include automated systems to control temperature, pressure, and atmosphere, ensuring consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

Lithium, 1-nonynyl- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules.

    Substitution Reactions: The 1-nonynyl group can be substituted with other functional groups through reactions with suitable reagents.

    Oxidation and Reduction: The alkyne group in the compound can undergo oxidation or reduction to form different products.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include carbonyl compounds like aldehydes and ketones. The reaction typically occurs at low temperatures in an inert atmosphere.

    Substitution Reactions: Halogenated compounds are often used as reagents, with the reaction occurring in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas can be used under controlled conditions.

Major Products Formed

    Nucleophilic Addition: The major products are alcohols formed by the addition of the 1-nonynyl group to carbonyl compounds.

    Substitution Reactions: The products vary depending on the substituent introduced, such as halogenated hydrocarbons or other functionalized compounds.

    Oxidation and Reduction: The products include alkenes, alkanes, or other oxidized or reduced forms of the original compound.

Scientific Research Applications

Lithium, 1-nonynyl- has several applications in scientific research:

    Organic Synthesis: It is used as a reagent to introduce the 1-nonynyl group into various organic molecules, aiding in the synthesis of complex compounds.

    Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its reactivity and ability to form strong carbon-carbon bonds.

    Medicinal Chemistry: Researchers explore its potential in drug development, particularly in the synthesis of pharmaceuticals that require specific functional groups.

    Catalysis: Lithium, 1-nonynyl- is used in catalytic processes to facilitate various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of lithium, 1-nonynyl- involves its high reactivity as an organolithium compound. The lithium atom acts as a strong nucleophile, attacking electrophilic centers in other molecules. This reactivity is due to the polar covalent bond between lithium and the carbon atom in the 1-nonynyl group. The compound can participate in various reaction pathways, including nucleophilic addition, substitution, and redox reactions, depending on the reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

    Lithium, 1-octynyl-: Similar structure but with an eight-carbon alkyne chain.

    Lithium, 1-decylnyl-: Similar structure but with a ten-carbon alkyne chain.

    Lithium, 1-hexynyl-: Similar structure but with a six-carbon alkyne chain.

Uniqueness

Lithium, 1-nonynyl- is unique due to its specific chain length and the presence of a triple bond, which imparts distinct reactivity and properties. Compared to shorter or longer chain analogs, it offers a balance between reactivity and stability, making it suitable for various applications in organic synthesis and material science.

Properties

CAS No.

60765-09-5

Molecular Formula

C9H15Li

Molecular Weight

130.2 g/mol

IUPAC Name

lithium;non-1-yne

InChI

InChI=1S/C9H15.Li/c1-3-5-7-9-8-6-4-2;/h3,5-9H2,1H3;/q-1;+1

InChI Key

WKHPDCRUAUCZRD-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCC#[C-]

Origin of Product

United States

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